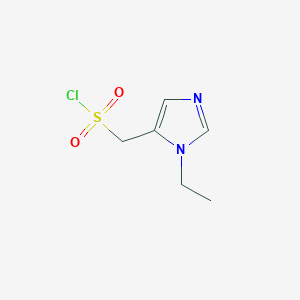

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride

Description

(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl chloride (CAS 1353976-76-7) is a sulfonyl chloride derivative of the imidazole heterocycle, characterized by an ethyl group at the 1-position of the imidazole ring and a methanesulfonyl chloride moiety at the 5-position. This compound serves as a reactive intermediate in organic synthesis, particularly in the formation of sulfonamides and other sulfonate esters, which are pivotal in medicinal chemistry and materials science .

Properties

Molecular Formula |

C6H9ClN2O2S |

|---|---|

Molecular Weight |

208.67 g/mol |

IUPAC Name |

(3-ethylimidazol-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3 |

InChI Key |

LOWJAWVWXDOUJS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-ethyl-1H-imidazol-5-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and reduction: The imidazole ring can participate in redox reactions, although these are less common for this specific compound.

Coupling reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, though these reactions are less frequently applied to this compound.

Coupling reactions: Palladium catalysts and ligands are often employed in these reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield a sulfonamide, while coupling with an aryl halide could produce a biaryl compound.

Scientific Research Applications

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride has several applications in scientific research:

Organic synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal chemistry: The compound can be used to modify drug candidates to improve their pharmacokinetic properties or to introduce functional groups that enhance biological activity.

Biological research: It can be used to study enzyme mechanisms or to develop inhibitors for specific enzymes.

Industrial applications: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride largely depends on its application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Note: Molecular weight inferred from analog data (e.g., ).

Biological Activity

(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative of imidazole, a five-membered nitrogen-containing heterocycle known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic compounds.

The molecular formula of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is C7H10ClN2O2S, with a molecular weight of 210.68 g/mol. Its structure features an imidazole ring that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClN2O2S |

| Molecular Weight | 210.68 g/mol |

| IUPAC Name | (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride |

| Solubility | Soluble in organic solvents |

The biological activity of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed using methods such as the disk diffusion method or minimum inhibitory concentration (MIC) assays.

Case Study: Antibacterial Properties

A comparative study on various imidazole derivatives including (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride revealed promising results against common pathogens:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride | Staphylococcus aureus | 25 | 32 |

| (1-methyl-5-nitroimidazole) | Escherichia coli | 20 | 64 |

| (2-substituted imidazoles) | Pseudomonas aeruginosa | 22 | 128 |

These findings indicate that the presence of the imidazole ring and the sulfonyl chloride group enhances the antibacterial activity against a range of bacterial strains.

Antifungal Activity

Imidazole derivatives are also known for their antifungal properties. The mechanism typically involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Preliminary studies suggest that (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride may exhibit similar antifungal effects, warranting further investigation.

Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities. For example, research published in various journals highlights the synthesis of novel imidazole derivatives and their evaluation against resistant strains of bacteria:

- Antibacterial Evaluation : A study demonstrated that certain derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .

- Antifungal Studies : Compounds related to (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride were tested against Candida albicans, showing promising antifungal activity comparable to established antifungal agents .

- Mechanistic Insights : Research has elucidated that these compounds may disrupt cellular processes by targeting specific enzymes involved in metabolic pathways essential for microbial survival .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection if ventilation is insufficient .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, which are acutely toxic .

- Storage : Store in a corrosion-resistant container (e.g., glass) below 4°C, protected from light and moisture .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release due to acute aquatic toxicity .

Q. How can researchers validate the structural identity and purity of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the ethyl, imidazole, and sulfonyl chloride moieties. Compare with published spectra of analogous compounds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and isotopic patterns .

- X-ray Crystallography : For crystalline derivatives, employ SHELX programs (e.g., SHELXL) to refine structures and validate bond lengths/angles against crystallographic databases .

Q. What are the recommended storage conditions to prevent degradation of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride?

- Methodological Answer :

- Temperature : Store at 2–8°C in a sealed container to minimize thermal decomposition .

- Light Sensitivity : Protect from UV/visible light to avoid photolytic reactions, as sulfonyl chlorides are prone to hydrolysis under light exposure .

- Moisture Control : Use desiccants or inert-gas purging to prevent hydrolysis to the sulfonic acid derivative .

Advanced Research Questions

Q. How can synthesis yields of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride be optimized while reducing side reactions?

- Methodological Answer :

- Reaction Solvents : Use anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis .

- Catalysts : Optimize stoichiometry of coupling agents (e.g., triethylamine) to activate the sulfonyl chloride group efficiently .

- Temperature Control : Maintain reactions at 0–5°C to suppress unwanted nucleophilic substitutions .

- Purification : Employ flash chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from non-polar solvents .

Q. What computational approaches predict the reactivity and stability of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to identify degradation hotspots .

- Thermogravimetric Analysis (TGA) Modeling : Predict thermal stability by correlating experimental TGA data with decomposition simulations .

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, IR peaks at 1170–1200 cm confirm sulfonyl chloride presence .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids) and adjust purification protocols .

- Crystallographic Validation : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction, refined using SHELXL .

Q. What strategies analyze the thermal stability and decomposition pathways of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min) to identify decomposition thresholds .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Profile volatile decomposition products (e.g., SO, HCl) generated at elevated temperatures .

- Isothermal Calorimetry : Quantify heat flow during decomposition to assess kinetic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.